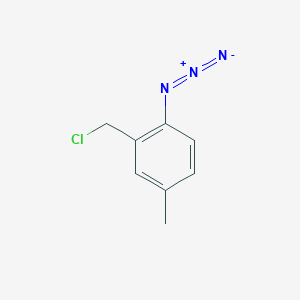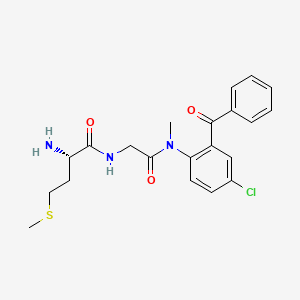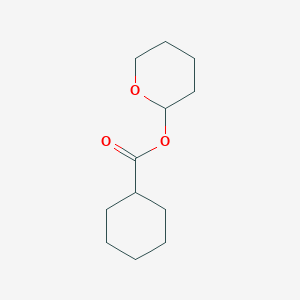
Oxan-2-yl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxan-2-yl cyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanecarboxylic acid and oxane, featuring a cyclohexane ring bonded to a carboxylate group and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxan-2-yl cyclohexanecarboxylate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanecarboxylic acid with oxane-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxan-2-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxan-2-yl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of oxan-2-yl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or as a chemical intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of oxan-2-yl cyclohexanecarboxylate.
Oxane-2-ol: Another precursor used in the esterification reaction.
Ethyl cyclohexanecarboxylate: A similar ester with an ethyl group instead of an oxane ring.
Uniqueness
This compound is unique due to the presence of both a cyclohexane ring and an oxane ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Propriétés
Numéro CAS |
181224-88-4 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
oxan-2-yl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H20O3/c13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-11/h10-11H,1-9H2 |
Clé InChI |
QORJZFIOFZECEP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


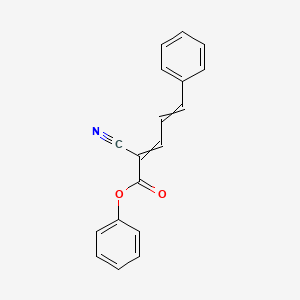
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
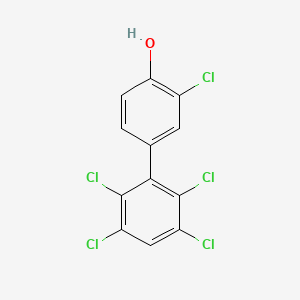

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
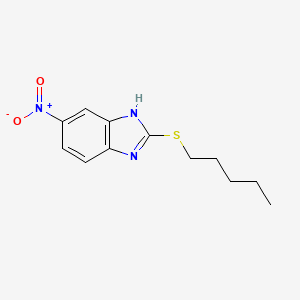
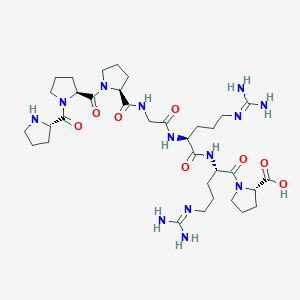
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
